molecular formula C20H20N4O4 B2862887 N-(5-methyl-1,2-oxazol-3-yl)-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine-4-carboxamide CAS No. 1226436-59-4

N-(5-methyl-1,2-oxazol-3-yl)-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine-4-carboxamide

Cat. No.: B2862887
CAS No.: 1226436-59-4
M. Wt: 380.404
InChI Key: LZIKGBHCKPLQCK-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the isoxazole rings: This can be achieved through cyclization reactions involving nitrile oxides and alkynes.

    Coupling reactions: The isoxazole rings are then coupled with piperidine-4-carboxamide using reagents like coupling agents (e.g., EDC, DCC) under specific conditions (e.g., room temperature, inert atmosphere).

Industrial Production Methods

Industrial production may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially altering the isoxazole rings.

    Reduction: Reduction reactions may target the carbonyl group in the piperidine-4-carboxamide moiety.

    Substitution: Various substitution reactions can occur on the isoxazole rings or the piperidine moiety.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Investigated for therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals or as a precursor in material science.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets:

    Molecular targets: Enzymes, receptors, or ion channels.

    Pathways: The compound may modulate signaling pathways, inhibit enzyme activity, or alter receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(5-methyl-1,2-oxazol-3-yl)-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine-4-carboxamide analogs: Compounds with similar structures but different substituents on the isoxazole rings or piperidine moiety.

    Other isoxazole derivatives: Compounds like isoxazole-4-carboxamide or isoxazole-5-carboxamide.

Uniqueness

This compound is unique due to its specific combination of isoxazole rings and piperidine-4-carboxamide, which may confer distinct biological activities and chemical properties compared to other isoxazole derivatives.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c1-13-11-18(23-27-13)21-19(25)15-7-9-24(10-8-15)20(26)16-12-17(28-22-16)14-5-3-2-4-6-14/h2-6,11-12,15H,7-10H2,1H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZIKGBHCKPLQCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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